molecular formula C10H8BrNO2 B1337905 5-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 400071-95-6

5-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No. B1337905
M. Wt: 254.08 g/mol
InChI Key: WQZLFFJMRKTCMU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indole-3-carboxylic acid is a brominated indole derivative, which is a core structure in many natural and synthetic compounds with diverse biological activities. The presence of the bromine atom and carboxylic acid group on the indole scaffold makes it a valuable intermediate for further chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another approach involves the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide to obtain various brominated esters . Additionally, a concise and regioselective synthesis method has been developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is structurally similar to 5-bromo-1-methyl-1H-indole-3-carboxylic acid, using trifluoroacetylated indole driven hydrolysis .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was confirmed by X-ray single crystal diffraction . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Brominated indole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the carboxylic acid group. For instance, the reaction of 1-hydroxyindole-2-carboxylic acid with diazomethane followed by bromination leads to the formation of 3,5-dibromo derivatives . The electrophilic substitution at the 1st position of a brominated indole compound with various halides has been used to synthesize a series of novel derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives are influenced by the presence of substituents on the indole ring. These compounds generally exhibit good thermal stability, as demonstrated by the thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which is stable up to 215°C . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state properties of these compounds . Additionally, the synthesis process parameters, such as reaction time and temperature, can be optimized to achieve high yields and purity, as shown in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester .

Scientific Research Applications

Synthesis of Derivatives and Complex Molecules

5-Bromo-1-methyl-1H-indole-3-carboxylic acid and its derivatives are essential in synthesizing complex molecules, demonstrating its pivotal role in the creation of anti-inflammatory compounds such as Herdmanine D. A method developed for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, through trifluoroacetylated indole-driven hydrolysis, underscores the regioselective advantages and the potential of such compounds in synthesizing amide derivatives via ultrasonic irradiation (Sharma et al., 2020).

Antimicrobial Properties

Research on brominated indole derivatives, including 6-bromo-1H-indole-3-carboxylic acid and its related molecules, has identified antimicrobial properties. These compounds, derived from Thorectandra and Smenospongia sponges, have shown inhibitory effects against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005).

Advances in Synthetic Methodologies

The advancement in synthetic methodologies for bromoindoles, including the efficient and regioselective dibromination of methyl indole-3-carboxylate to produce derivatives like 5,6-dibromoindoles, is significant. These developments facilitate the synthesis of natural and non-natural derivatives, expanding the utility of bromoindole derivatives in various chemical syntheses (Parsons et al., 2011).

Pharmacological and Biological Applications

The synthesis and characterization of novel indole derivatives, including those based on 5-bromo-1-methyl-1H-indole-3-carboxylic acid, have been explored for their pharmacological potential. For instance, the development of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids and their molecular docking studies indicate their potential interactions with target proteins, suggesting applications in drug development and medicinal chemistry (Reddy et al., 2022).

Chemical Characterization and Analysis

The chemical characterization of 5-bromo-1-methyl-1H-indole-3-carboxylic acid derivatives plays a critical role in understanding their properties and potential applications. Spectroscopic and computational studies, such as FT-IR, FT-Raman, UV, and NMR profiling, provide insights into the molecular structure, stability, and reactivity of these compounds, facilitating their application in various scientific and industrial fields (Almutairi et al., 2017).

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if irritation occurs .

properties

IUPAC Name

5-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-4-6(11)2-3-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLFFJMRKTCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452689
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-methyl-1H-indole-3-carboxylic acid

CAS RN

400071-95-6
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-indole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1N Aqueous solution of sodium hydroxide (10 ml) was added at room temperature to a solution of 5-bromo-1-methyl-1H-indole-3-carboxylic acid ethyl ester (605 mg) in ethanol (10 ml) and stirred at 70° C. for three hours. After completion of the reaction, the reaction solution was cooled to room temperature, water and 1N hydrochloric acid aqueous solution were added and the precipitated solid was collected by filtration to give the titled compound (530 mg) as a white solid.
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5-bromo-1-methyl-1H-indole-3-carboxylic acid ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Sreenivasulu, MB Tej, SS Jadav, P Sujitha… - Journal of Molecular …, 2020 - Elsevier
A series of ten novel 2,5-bis(indolyl)-1,3,4-oxadiazoles were designed and synthesized. All these compounds were evaluated for their cytotoxicity against four cancer cell lines namely …
Number of citations: 40 www.sciencedirect.com
K Nemoto, S Tanaka, M Konno, S Onozawa, M Chiba… - Tetrahedron, 2016 - Elsevier
Various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles are carboxylated under CO 2 pressure (3.0áMPa) with the aid of 1.0ámolaráequiv of Me 2 AlCl to give 1-substituted indole-3-…
Number of citations: 54 www.sciencedirect.com
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org
A Ku - 2020 - search.proquest.com
The botulinum neurotoxin serotype A (BoNT/A) is the deadliest toxin known to man with a lethal dose of 1.3 ng/kg of body weight. This neurotoxin is composed of a heavy chain (HC) …
Number of citations: 0 search.proquest.com
J Zhang, W Xu, W Zhuang, X Chen… - The Journal of …, 2023 - ACS Publications
A rhodaelectro-catalyzed C2–H selectively decarboxylative alkenylation of 3-carboxy-1H-indoles employing electricity as the traceless terminal oxidant has been accomplished. The …
Number of citations: 3 pubs.acs.org

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